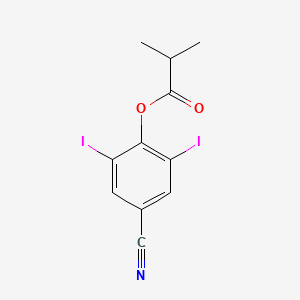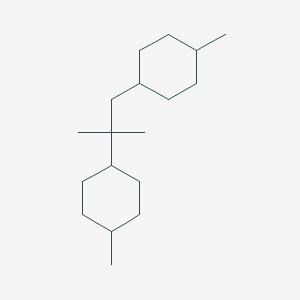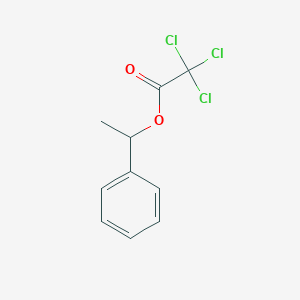
1-Phenylethyl trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylethyl trichloroacetate is an organic compound that belongs to the class of esters It is derived from trichloroacetic acid and 1-phenylethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylethyl trichloroacetate can be synthesized through the esterification reaction between trichloroacetic acid and 1-phenylethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and 1-phenylethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield 1-phenylethanol and trichloroethanol.
Substitution: Nucleophilic substitution reactions can occur, where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Trichloroacetic acid and 1-phenylethanol.
Reduction: 1-Phenylethanol and trichloroethanol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Phenylethyl trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenylethyl trichloroacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing trichloroacetic acid and 1-phenylethanol, which can interact with cellular components. The trichloroacetate moiety can also participate in nucleophilic substitution reactions, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Trichloroacetic Acid: A strong acid used in various chemical reactions and industrial applications.
1-Phenylethanol: An alcohol used as a solvent and intermediate in organic synthesis.
Trichloroacetates: A class of compounds derived from trichloroacetic acid with various applications.
Uniqueness: 1-Phenylethyl trichloroacetate is unique due to its combination of the trichloroacetate group and the phenylethyl moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
108769-98-8 |
|---|---|
Molekularformel |
C10H9Cl3O2 |
Molekulargewicht |
267.5 g/mol |
IUPAC-Name |
1-phenylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H9Cl3O2/c1-7(8-5-3-2-4-6-8)15-9(14)10(11,12)13/h2-7H,1H3 |
InChI-Schlüssel |
DPBVNCFIRKRCIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


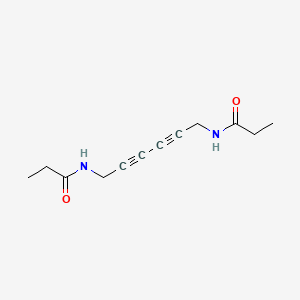
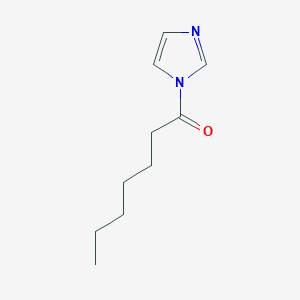
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
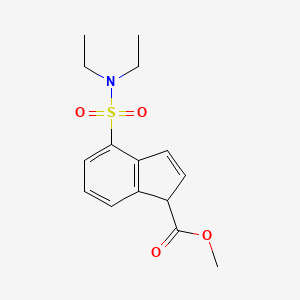
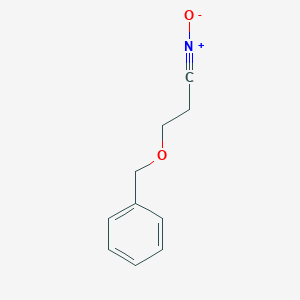
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
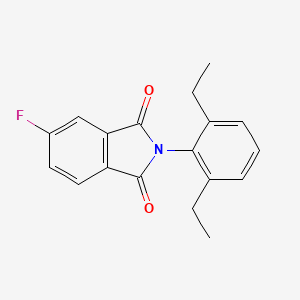
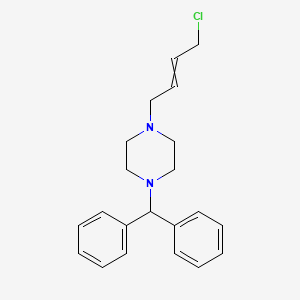
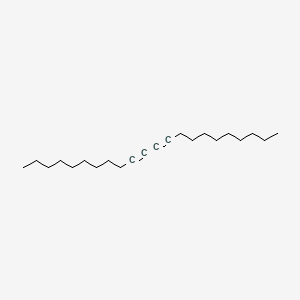
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)

